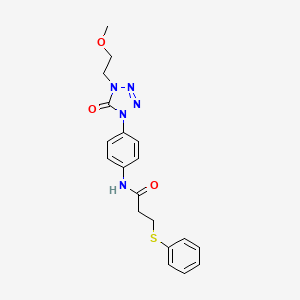
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide is a compound that features a tetrazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
1. Anticancer Activity
Research has indicated that compounds containing the tetrazole ring exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its efficacy against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines.
- Case Study : In a study by Pandey et al., derivatives of tetrazole were tested for their in vitro anticancer activity. The results showed that certain tetrazole derivatives had IC50 values ranging from 10.14 to 20.32 µM against Hep G2 and MCF-7 cell lines, indicating promising cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 20.35 |
| 6a | Hep G2 | 48.83 |
| 6b | MCF-7 | 47.15 |
2. Anti-inflammatory Activity
Tetrazole derivatives have also been explored for their anti-inflammatory properties. The biological activity of the compound was assessed through various assays measuring the inhibition of pro-inflammatory cytokines.
- Research Findings : A study highlighted that tetrazole derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated macrophages, demonstrating their potential as anti-inflammatory agents .
3. Antimicrobial Activity
The antimicrobial efficacy of tetrazole-containing compounds has been noted in various studies, showing effectiveness against bacterial and fungal strains.
- Case Study : A review indicated that certain tetrazole derivatives displayed notable antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 12 |
| S. aureus | 8 |
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and inflammation.
- Inhibition of Kinases : Compounds with a tetrazole moiety have been shown to inhibit various kinases involved in cancer progression.
- Cytokine Modulation : The reduction of pro-inflammatory cytokines suggests a mechanism involving the inhibition of NF-kB signaling pathways.
特性
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-13-12-23-19(26)24(22-21-23)16-9-7-15(8-10-16)20-18(25)11-14-28-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKUHBZGFFDFCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














